4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester
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Overview
Description
4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. The compound consists of a phenyl ring substituted with a benzyloxy group at the 4-position and a trifluoromethyl group at the 3-position, along with a boronic acid pinacol ester moiety. This combination of functional groups makes it a valuable intermediate in various chemical transformations and applications.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that the compound can participate in various chemical reactions such as suzuki-miyaura cross-coupling reactions .
Biochemical Pathways
It’s known that boronic acids and their esters can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It’s known that these compounds are only marginally stable in water and their hydrolysis is considerably accelerated at physiological ph . Therefore, their absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these factors.
Result of Action
It’s known that the compound can participate in various chemical reactions, potentially leading to various molecular and cellular effects .
Action Environment
The action of 4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the following steps:
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Formation of the Phenylboronic Acid Intermediate: : The starting material, 4-(benzyloxy)-3-(trifluoromethyl)phenylboronic acid, can be synthesized through a palladium-catalyzed borylation reaction. This involves the reaction of 4-(benzyloxy)-3-(trifluoromethyl)iodobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
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Esterification: : The phenylboronic acid intermediate is then esterified with pinacol to form the desired boronic acid pinacol ester. This reaction is typically carried out under mild conditions using a dehydrating agent such as molecular sieves to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reduction of the boronic ester can yield the corresponding borane or boronate species.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed
Oxidation: 4-(Benzyloxy)-3-(trifluoromethyl)phenol.
Reduction: 4-(Benzyloxy)-3-(trifluoromethyl)phenylborane.
Substitution: Biaryl or styrene derivatives depending on the coupling partner.
Scientific Research Applications
4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the design of boron-containing drugs and drug delivery systems, especially for boron neutron capture therapy.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid pinacol ester: Similar in structure but with a trifluoromethoxy group instead of a benzyloxy group.
4-(Methoxy)phenylboronic acid pinacol ester: Contains a methoxy group instead of a benzyloxy group.
4-(Benzyloxy)phenylboronic acid pinacol ester: Lacks the trifluoromethyl group.
Uniqueness
4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in various synthetic transformations.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-phenylmethoxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O3/c1-18(2)19(3,4)27-21(26-18)15-10-11-17(16(12-15)20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUSBVOIHHSFJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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